molecular formula C7H13NO2 B13759580 propan-2-yl N-prop-2-enylcarbamate CAS No. 25070-71-7

propan-2-yl N-prop-2-enylcarbamate

Cat. No.: B13759580
CAS No.: 25070-71-7
M. Wt: 143.18 g/mol
InChI Key: NMSMDNMDVYZOJS-UHFFFAOYSA-N
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Description

Propan-2-yl N-prop-2-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of an isopropyl group (propan-2-yl) and an allyl group (prop-2-enyl) attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-prop-2-enylcarbamate can be achieved through several methods. One common approach involves the reaction of isopropyl chloroformate with allylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-prop-2-enylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amines.

Scientific Research Applications

Propan-2-yl N-prop-2-enylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of propan-2-yl N-prop-2-enylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(propan-2-yl)carbamate
  • N-(Prop-2-en-1-yl)acetamide
  • 3-(Prop-1-en-2-yl)azetidin-2-one

Uniqueness

Propan-2-yl N-prop-2-enylcarbamate is unique due to its specific combination of isopropyl and allyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

25070-71-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

propan-2-yl N-prop-2-enylcarbamate

InChI

InChI=1S/C7H13NO2/c1-4-5-8-7(9)10-6(2)3/h4,6H,1,5H2,2-3H3,(H,8,9)

InChI Key

NMSMDNMDVYZOJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCC=C

Origin of Product

United States

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